2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one

Catalog No.
S13664775
CAS No.
M.F
C6H9N3O
M. Wt
139.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one

Product Name

2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one

IUPAC Name

2-amino-1-(3-methylimidazol-4-yl)ethanone

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

InChI

InChI=1S/C6H9N3O/c1-9-4-8-3-5(9)6(10)2-7/h3-4H,2,7H2,1H3

InChI Key

YHBHGLUYEVOXDG-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C(=O)CN

2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one is an organic compound with the molecular formula C6H9N3OC_6H_9N_3O and a molecular weight of 139.16 g/mol. This compound is characterized by the presence of an amino group and a 1-methyl-1H-imidazole ring, which contributes to its unique chemical properties. It is identified by the CAS number 1483516-14-8 and is known for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry .

The chemical reactivity of 2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the carbonyl group may undergo condensation reactions with various nucleophiles. Additionally, the imidazole ring can engage in protonation and deprotonation reactions, influencing the compound's behavior in different environments. Specific reaction pathways include:

  • Nucleophilic attacks on the carbonyl carbon by amines or alcohols.
  • Condensation reactions with aldehydes or ketones.

These reactions can lead to the formation of diverse derivatives that may exhibit altered biological activities or enhanced stability.

Research indicates that 2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one has significant biological activities, particularly in pharmacology. Its structural features suggest potential interactions with biological targets such as enzymes and receptors. Preliminary studies show promise in areas such as:

  • Antimicrobial activity: The compound may inhibit the growth of certain bacteria or fungi.
  • Anticancer properties: Some derivatives have shown cytotoxic effects against various cancer cell lines.

Further investigations are needed to elucidate the specific mechanisms of action and therapeutic potential.

The synthesis of 2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one can be achieved through several methods, including:

  • Direct amination: Reacting 1-methylimidazole with ethyl chloroacetate followed by hydrolysis.
  • Condensation reactions: Combining appropriate amines with imidazole derivatives under acidic or basic conditions.

These methods allow for the production of the compound in moderate to high yields, depending on the reaction conditions employed.

The applications of 2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one are diverse, particularly in:

  • Medicinal chemistry: As a scaffold for developing new pharmaceuticals targeting various diseases.
  • Biochemical research: In studies involving enzyme inhibitors or receptor modulators.

Its unique structure makes it a valuable compound for further exploration in drug design and development.

Interaction studies involving 2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one focus on its binding affinities to specific biological targets. Techniques such as surface plasmon resonance (SPR) and molecular docking simulations are commonly used to evaluate these interactions. Preliminary findings suggest that this compound may interact effectively with certain enzymes, potentially leading to inhibition or modulation of their activity.

Several compounds share structural similarities with 2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-one1379148-74-90.88
2-amino-4-(1H-imidazol-5-yl)-butanoic acid426219-51-40.81
2-amino-N-(4-methylphenyl)-3-pyridinecarboxamide29096-64-80.75
4-(4-Methylpiperazinyl)-3-pyridinecarboxylic acid61985-25-90.71
N,N-Dimethylimidazolidinone18030701–01–010.70

These compounds exhibit varying degrees of similarity based on their structural components, particularly the presence of imidazole rings and amino groups. The unique combination of a specific imidazole substitution pattern in 2-amino-1-(1-methyl-1H-imidazol-5-yl)ethan-1-one distinguishes it from these similar compounds, potentially leading to unique biological activities and applications.

XLogP3

-0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

139.074561919 g/mol

Monoisotopic Mass

139.074561919 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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